Cas no 2289-36-3 (9,10-Anthracenedione,1,4-bis(acetyloxy)-)

9,10-Anthracenedione,1,4-bis(acetyloxy)- structure
2289-36-3 structure
Product Name:9,10-Anthracenedione,1,4-bis(acetyloxy)-
CAS No:2289-36-3
MF:C18H12O6
MW:324.284285545349
CID:267518
PubChem ID:235734
Update Time:2025-04-19

9,10-Anthracenedione,1,4-bis(acetyloxy)- Chemical and Physical Properties

Names and Identifiers

    • 9,10-Anthracenedione,1,4-bis(acetyloxy)-
    • (4-acetyloxy-9,10-dioxoanthracen-1-yl) acetate
    • 1,4-diacetoxy-9,10-anthraquinone
    • 1,4-Diacetoxy-anthrachinon
    • 1,4-diacetoxy-anthraquinone
    • 1,4-Dihydroxy-anthrachinondiacetat
    • 5.8-Diacetoxy-naphthochinon-(1.4)
    • 9, 1,4-bis(acetyloxy)-
    • 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
    • AC1L5V1B
    • AC1Q6JWC
    • CTK4F0398
    • NSC37443
    • quinizarin diacetate
    • ST4005442
    • SureCN497339
    • EU-0017322
    • 4-(acetyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
    • DTXSID80284487
    • RLHYRFVLZOSXDH-UHFFFAOYSA-N
    • 1,4-Diacetoxyanthraquinone
    • Antraquinone, 1,4-dihydroxy-, diacetate
    • SR-01000632805-1
    • Antracene-9,10(9H,10H)-dione, 1,4-diacetoxy-
    • ACETIC ACID 4-ACETOXY-9,10-DIOXO-9,10-DIHYDRO-ANTHRACEN-1-YL ESTER
    • 9,10-dioxo-9,10-dihydroanthracene-1,4-diyldiacetate
    • SR-01000632805
    • CCG-42839
    • SR-01000632805-2
    • NSC-37443
    • SCHEMBL497339
    • NSC-103061
    • 2289-36-3
    • 9,10-Anthracenedione, 1,4-bis(acetyloxy)-
    • NSC103061
    • AKOS005591753
    • 1,4-diacetateanthraquinone
    • 4-(Acetyloxy)-9,10-dioxo-9,10-dihydro-1-anthracenyl acetate #
    • Inchi: 1S/C18H12O6/c1-9(19)23-13-7-8-14(24-10(2)20)16-15(13)17(21)11-5-3-4-6-12(11)18(16)22/h3-8H,1-2H3
    • InChI Key: RLHYRFVLZOSXDH-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1=CC=C(C2C(C3C=CC=CC=3C(C=21)=O)=O)OC(C)=O

Computed Properties

  • Exact Mass: 324.06336
  • Monoisotopic Mass: 324.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 86.7Ų

Experimental Properties

  • Density: 1.383
  • Boiling Point: 524.5°Cat760mmHg
  • Flash Point: 234°C
  • Refractive Index: 1.611
  • PSA: 86.74
  • LogP: 2.31260
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD